2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
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Overview
Description
2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring substituted with bromine atoms, a methyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by bromination and subsequent functionalization with a thiophene moiety. One common approach is to start with a cyclopropane derivative, which is then brominated using bromine or a brominating agent under controlled conditions. The resulting dibromo compound is then reacted with a thiophene derivative in the presence of a suitable base to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The thiophene moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or copper can be used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide exerts its effects is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The bromine atoms and thiophene moiety could play a role in these interactions, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide: Similar structure but with a naphthalene moiety instead of thiophene.
2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide: Another thiophene derivative with slight structural variations.
Uniqueness
2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, bromine atoms, and a thiophene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NOS/c1-9(6-10(9,11)12)8(14)13-5-7-3-2-4-15-7/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJKOXRJZLZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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